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molecular formula C9H11N3O B1283138 1-(4-Aminophenyl)imidazolidin-2-one CAS No. 89518-99-0

1-(4-Aminophenyl)imidazolidin-2-one

Cat. No. B1283138
M. Wt: 177.2 g/mol
InChI Key: SLJMZNOYNSCQNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04634713

Procedure details

A mixture of 10 g of 1-(p-acetamidophenyl)-2-imidazolidinone (see Example 1), 10 g of sodium hydroxide and 100 ml of water is heated under reflux for four hours. The product that crystallizes on cooling is collected and recrystallized from ethanol to yield 1-(4-aminophenyl)-2-imidazolidinone, m.p. 170°-2°.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([NH:4][C:5]1[CH:10]=[CH:9][C:8]([N:11]2[CH2:15][CH2:14][NH:13][C:12]2=[O:16])=[CH:7][CH:6]=1)(=O)C.[OH-].[Na+]>O>[NH2:4][C:5]1[CH:6]=[CH:7][C:8]([N:11]2[CH2:15][CH2:14][NH:13][C:12]2=[O:16])=[CH:9][CH:10]=1 |f:1.2|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C(C)(=O)NC1=CC=C(C=C1)N1C(NCC1)=O
Name
Quantity
10 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for four hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The product that crystallizes
TEMPERATURE
Type
TEMPERATURE
Details
on cooling
CUSTOM
Type
CUSTOM
Details
is collected
CUSTOM
Type
CUSTOM
Details
recrystallized from ethanol

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=C(C=C1)N1C(NCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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